molecular formula C7H18ClN3O2S B1431879 N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride CAS No. 1797350-44-7

N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride

Cat. No.: B1431879
CAS No.: 1797350-44-7
M. Wt: 243.76 g/mol
InChI Key: ZNTMYFLDCBLARD-UHFFFAOYSA-N
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Description

N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride: is a chemical compound with the molecular formula C₇H₁₈ClN₃O₂S and a molecular weight of 243.76 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a piperazine ring substituted with a sulfonamide group and an isopropyl group, making it a versatile intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction temperatures, pressures, and reagent concentrations to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, sulfonic acids, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound's piperazine core is frequently utilized in the design of pharmaceuticals, particularly for its ability to interact with biological targets such as enzymes and receptors. The sulfonamide group enhances its pharmacological profile, making it a candidate for developing therapeutic agents.

Potential Therapeutic Applications

  • Antimicrobial Activity : Research indicates that derivatives of piperazine sulfonamides exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that certain synthesized piperazine sulfonamides demonstrate significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Compounds similar to N-(propan-2-yl)piperazine-1-sulfonamide have been explored for their antiviral efficacy. For example, modifications to the piperazine structure have led to the identification of potent inhibitors against chikungunya virus (CHIKV) and other viral pathogens .

Synthesis and Characterization

The synthesis of N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride typically involves multi-step chemical reactions, allowing for the customization of its structure to enhance biological activity.

Synthetic Routes

The synthesis often begins with commercially available piperazine derivatives, followed by sulfonylation reactions. The process may include:

  • Formation of the Piperazine Ring : Starting from simple amines or halides.
  • Sulfonylation : Introducing the sulfonamide group through reactions with sulfonyl chlorides.
  • Hydrochloride Salt Formation : Enhancing solubility for pharmaceutical applications .

Understanding how N-(propan-2-yl)piperazine-1-sulfonamide interacts with biological systems is crucial for assessing its therapeutic potential.

Biological Interactions

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of carbonic anhydrase, which plays a role in various physiological functions .
  • Cellular Studies : In vitro studies have demonstrated that piperazine-linked compounds can effectively penetrate cell membranes and exhibit selective cytotoxicity against cancer cell lines without significantly affecting non-cancerous cells .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique contributions of N-(propan-2-yl)piperazine-1-sulfonamide:

Compound NameStructural FeaturesUnique Properties
N-(Butyl)piperazine-1-sulfonamidePiperazine ring with butyl substitutionPotentially different pharmacokinetics
N-(Phenyl)piperazine-1-sulfonamidePiperazine ring with phenyl substitutionEnhanced lipophilicity; may cross blood-brain barrier
N-(Ethynyl)piperazine-1-sulfonamidePiperazine ring with ethynyl substitutionPossible increased reactivity due to triple bond

This table illustrates how variations in substituents can influence the biological activity and therapeutic potential of these compounds.

Future Directions in Research

Ongoing research into this compound focuses on:

  • Optimization of Biological Activity : Modifying the compound's structure to improve efficacy and reduce toxicity.
  • Exploration of Novel Applications : Investigating its potential roles in treating conditions such as cancer, infectious diseases, and metabolic disorders.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)piperazine-1-carboxamide
  • N-(propan-2-yl)piperazine-1-sulfonic acid
  • N-(propan-2-yl)piperazine-1-phosphamide

Uniqueness

N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride is unique due to its specific combination of a piperazine ring, sulfonamide group, and isopropyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

N-(Propan-2-yl)piperazine-1-sulfonamide hydrochloride, a sulfonamide derivative featuring a piperazine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H16_{16}N2_2O2_2S·HCl and a molecular weight of approximately 203.26 g/mol. The compound is characterized by:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Sulfonamide moiety : Contributing to its pharmacological properties.
  • Propan-2-yl group : Enhancing solubility and stability.

Synthesis

The synthesis of N-(propan-2-yl)piperazine-1-sulfonamide typically involves several steps, including the formation of the piperazine ring followed by sulfonamidation. The synthetic routes allow for the customization of the compound to enhance its biological profile.

Biological Activities

Research indicates that N-(propan-2-yl)piperazine-1-sulfonamide exhibits a variety of biological activities:

  • Antiviral Activity : Preliminary studies suggest potential interactions with viral enzymes and receptors, indicating its use in antiviral drug development. For example, analogues have shown effectiveness against chikungunya virus (CHIKV), demonstrating significant inhibitory effects in vitro .
  • Antimicrobial Properties : The compound has been evaluated for its activity against various bacterial strains, showing promising results as a potential antimicrobial agent.
  • Anticancer Potential : Investigations into the cytotoxic effects of similar piperazine derivatives have revealed their ability to induce apoptosis in cancer cell lines. For instance, compounds related to N-(propan-2-yl)piperazine-1-sulfonamide have been shown to modulate gene expressions related to apoptosis .

Antiviral Efficacy

A study reported that modified piperazine derivatives exhibited selective inhibition of CHIKV. The structure–activity relationship (SAR) indicated that specific modifications could enhance antiviral potency . Table 1 summarizes some findings from this research:

CompoundIC50 (μM)Selectivity Index
Compound A5.061
Compound B3.045
Compound C7.550

Anticancer Activity

In another study, piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. The compounds induced cell cycle arrest and apoptosis through mitochondrial pathways . Key findings are summarized in Table 2:

CompoundCell LineIC50 (μM)Mechanism of Action
X1HCT-11610Induces apoptosis via BAX upregulation
X2MCF-715Cell cycle arrest in G1 phase

Properties

IUPAC Name

N-propan-2-ylpiperazine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-7(2)9-13(11,12)10-5-3-8-4-6-10;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTMYFLDCBLARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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